5'-Fluoro-2'-iodoacetophenone

Catalog No.
S825616
CAS No.
914225-70-0
M.F
C8H6FIO
M. Wt
264.038
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-Fluoro-2'-iodoacetophenone

CAS Number

914225-70-0

Product Name

5'-Fluoro-2'-iodoacetophenone

IUPAC Name

1-(5-fluoro-2-iodophenyl)ethanone

Molecular Formula

C8H6FIO

Molecular Weight

264.038

InChI

InChI=1S/C8H6FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3

InChI Key

NRLSRIONJVBZDT-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)F)I

Pharmaceutical Intermediate

The primary application of 5'-Fluoro-2'-iodoacetophenone in scientific research lies in its use as a pharmaceutical intermediate. This means it serves as a building block in the synthesis of more complex molecules with potential therapeutic applications []. However, specific details about the drugs it contributes to are not publicly available.

Since the discovery and development of new drugs is a complex and competitive field, detailed information regarding the intermediates used might be considered proprietary by pharmaceutical companies.

Potential Applications in Organic Synthesis

Due to its functional groups (fluorine, iodine, and a ketone), 5'-Fluoro-2'-iodoacetophenone possesses interesting chemical properties that could be valuable in organic synthesis beyond pharmaceuticals.

  • The presence of a fluorine atom can influence the reactivity of the molecule, making it potentially useful for creating new fluorinated compounds with specific properties. Fluorine is a common substituent in many drugs and functional materials.

  • The iodine group can act as a leaving group in various reactions, allowing for further functionalization of the molecule. This could be useful for creating new organic molecules with specific functionalities.

  • The ketone group can participate in condensation reactions to form new carbon-carbon bonds. This is a fundamental reaction in organic chemistry used to build complex molecules.

5'-Fluoro-2'-iodoacetophenone is a chemical compound with the molecular formula C8H6FIOC_8H_6FIO and a molecular weight of 264.04 g/mol. It is classified as a pharmaceutical intermediate and is utilized in various chemical syntheses. The compound appears as a colorless solid and is slightly soluble in water. It is sensitive to light and incompatible with oxidizing agents, which necessitates careful handling and storage conditions .

Since 5'-Fluoro-2'-iodoacetophenone is a research intermediate, there is no reported mechanism of action in biological systems. Its purpose lies in serving as a building block for the synthesis of more complex molecules that might have specific biological activities.

  • Wearing gloves, safety glasses, and protective clothing when handling the compound
  • Working in a well-ventilated fume hood
  • Avoiding contact with skin and eyes
  • Properly disposing of waste according to local regulations
, primarily involving electrophilic aromatic substitution due to the presence of the electron-withdrawing iodine and fluorine substituents. Common reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, making it useful in further functionalization.
  • Reduction Reactions: The carbonyl group can undergo reduction to form alcohols or other derivatives.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds with various nucleophiles .

5'-Fluoro-2'-iodoacetophenone has been reported to exhibit biological activity, particularly in pharmacological contexts. Its derivatives are being studied for potential anti-inflammatory and anticancer properties. The compound's structure allows it to interact with biological targets, although specific mechanisms of action are still under investigation. Notably, it has been associated with skin irritation and serious eye irritation, highlighting the need for safety precautions during handling .

Several methods have been developed for synthesizing 5'-fluoro-2'-iodoacetophenone:

  • Electrophilic Aromatic Substitution: Starting from acetophenone, fluorination can be achieved using fluorinating agents followed by iodination.
  • Direct Halogenation: Acetophenone can be treated with iodine and a fluorinating agent under controlled conditions to introduce both halogens onto the aromatic ring.
  • Multi-step Synthesis: Involves the preparation of intermediates such as 5-fluoro-2-nitroacetophenone, which can then be reduced and subsequently iodinated .

The primary application of 5'-fluoro-2'-iodoacetophenone lies in its role as a pharmaceutical intermediate. It is utilized in the synthesis of various active pharmaceutical ingredients and in research settings for developing new therapeutic compounds. Additionally, its unique halogenated structure makes it valuable in materials science for creating specialized polymers and dyes .

Several compounds share structural similarities with 5'-fluoro-2'-iodoacetophenone, including:

Compound NameMolecular FormulaUnique Features
4-FluoroacetophenoneC8H7FLacks iodine; used in similar applications
2-IodoacetophenoneC8H9IContains iodine but lacks fluorine; different reactivity
5-Bromo-2'-iodoacetophenoneC8H6BrIBromine instead of fluorine; alters biological activity
4-IodoacetophenoneC8H9ISimilar structure but different position of iodine

The uniqueness of 5'-fluoro-2'-iodoacetophenone stems from its combination of both fluorine and iodine substituents on the aromatic ring, which significantly influences its chemical reactivity and biological properties compared to these similar compounds .

XLogP3

2.4

Wikipedia

5'-Fluoro-2'-iodoacetophenone

Dates

Modify: 2023-08-15

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